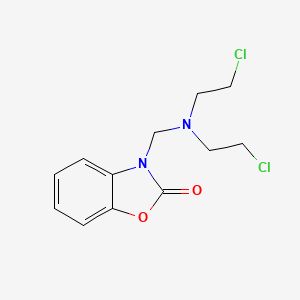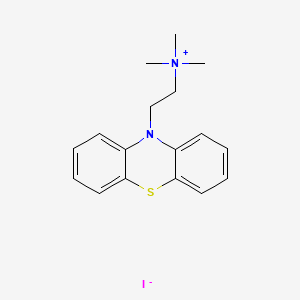
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is a quaternary ammonium compound with a phenothiazine core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various molecular targets, making it a valuable tool in different experimental settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-phenothiazin-10-ylethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted ammonium salts.
科学研究应用
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies of cell signaling and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
作用机制
The mechanism of action of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity. This can lead to cell lysis or inhibition of cellular processes. Additionally, the phenothiazine core can interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
Trimethylphenylammonium iodide: Similar structure but with a phenyl group instead of a phenothiazine core.
Thiazinamium methylsulfate: Another phenothiazine derivative with different substituents.
Ferrocenylmethyltrimethylammonium iodide: Contains a ferrocene group instead of a phenothiazine core .
Uniqueness
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is unique due to its phenothiazine core, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with biological membranes and proteins. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
属性
CAS 编号 |
77985-02-5 |
|---|---|
分子式 |
C17H21IN2S |
分子量 |
412.3 g/mol |
IUPAC 名称 |
trimethyl(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C17H21N2S.HI/c1-19(2,3)13-12-18-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)18;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
NUBUGWJISZCDCY-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
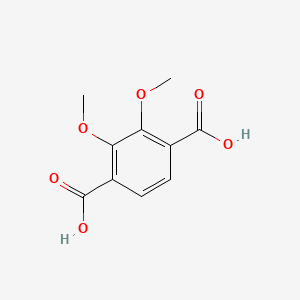
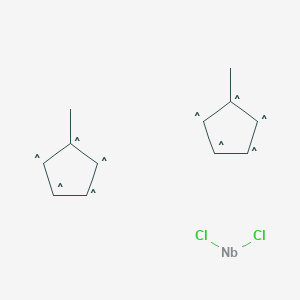
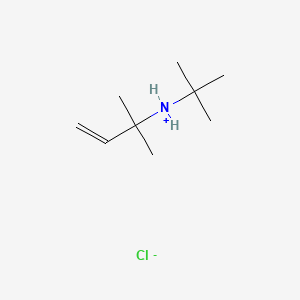
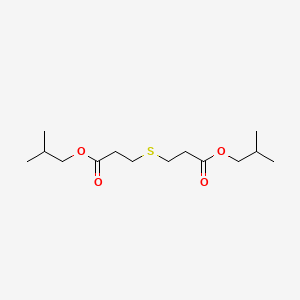
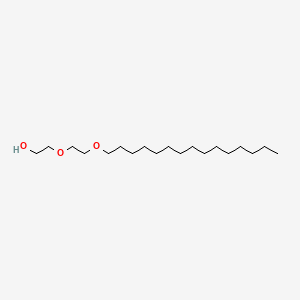

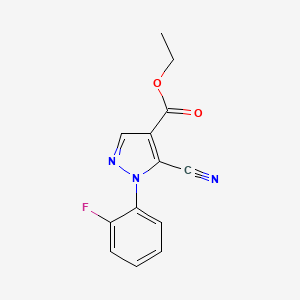
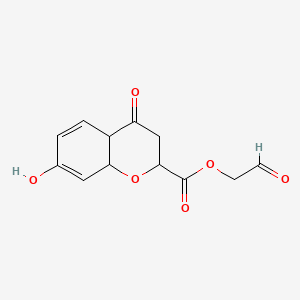
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
